3,5-dibromothiophene-2-carbonyl chloride
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Overview
Description
3,5-Dibromothiophene-2-carbonyl chloride is an organobromine compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing a sulfur atom. The presence of bromine atoms and a carbonyl chloride group in the 3 and 5 positions of the thiophene ring makes this compound highly reactive and useful in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromothiophene-2-carbonyl chloride can be synthesized through the bromination of thiophene derivatives followed by acylation. One common method involves the bromination of thiophene using bromine in acetic acid or chloroform to obtain 3,5-dibromothiophene. This intermediate is then treated with oxalyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and acylation processes. The use of microwave-assisted bromination has been reported to enhance the efficiency and yield of the brominated thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromothiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the thiophene ring make it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine in acetic acid or chloroform.
Nucleophilic Substitution: Reagents such as amines or alcohols.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Electrophilic Substitution: Various brominated thiophene derivatives.
Nucleophilic Substitution: Amides, esters, and other substituted thiophene derivatives.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
3,5-Dibromothiophene-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and other organic materials.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its role
Properties
CAS No. |
58777-66-5 |
---|---|
Molecular Formula |
C5HBr2ClOS |
Molecular Weight |
304.4 |
Purity |
95 |
Origin of Product |
United States |
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